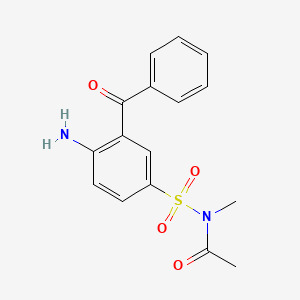
N-(3-Benzoylsulfanilyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Benzoylsulfanilyl)-N-methylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group attached to a sulfanilyl moiety, which is further connected to a methylacetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoylsulfanilyl)-N-methylacetamide typically involves the following steps:
Formation of the Benzoylsulfanilyl Intermediate: This step involves the reaction of benzoyl chloride with sulfanilic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Acetylation: The benzoylsulfanilyl intermediate is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Benzoylsulfanilyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfanilyl derivatives.
Applications De Recherche Scientifique
N-(3-Benzoylsulfanilyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(3-Benzoylsulfanilyl)-N-methylacetamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the conversion of para-aminobenzoic acid to dihydrofolic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
N-(3-Benzoylsulfanilyl)-N-methylacetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the benzoyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Propriétés
Numéro CAS |
33211-58-4 |
|---|---|
Formule moléculaire |
C16H16N2O4S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-(4-amino-3-benzoylphenyl)sulfonyl-N-methylacetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)18(2)23(21,22)13-8-9-15(17)14(10-13)16(20)12-6-4-3-5-7-12/h3-10H,17H2,1-2H3 |
Clé InChI |
UPVJRBNWUVOKCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)S(=O)(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)
![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
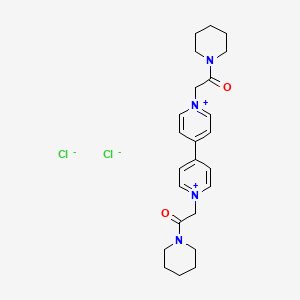
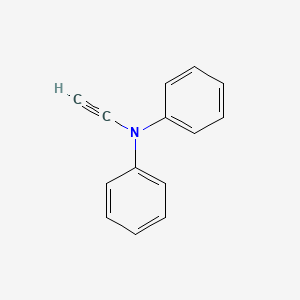
![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)
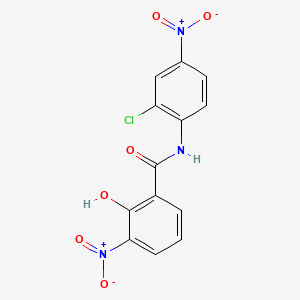

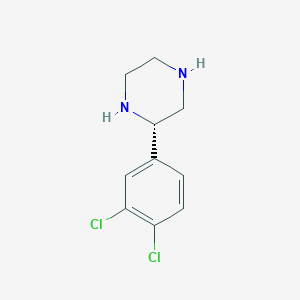
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
